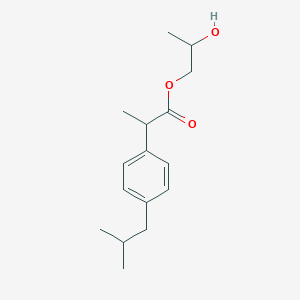

2-Hydroxypropyl-2-(4-Isobutylphenyl)propanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is a pharmaceutical secondary standard and certified reference material. It is often used in quality control laboratories for the calibration and validation of analytical methods. The compound is related to ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Wissenschaftliche Forschungsanwendungen

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the quality control of pharmaceutical products to ensure consistency and accuracy in drug formulations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate typically involves the esterification of 2-(4-Isobutylphenyl)propanoic acid with 2-Hydroxypropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the esterification process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(4-Isobutylphenyl)propanoic acid.

Reduction: Formation of 2-(4-Isobutylphenyl)propanol.

Substitution: Formation of various substituted esters depending on the reagent used.

Wirkmechanismus

The mechanism of action of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is related to its interaction with biological targets. It may inhibit the activity of cyclooxygenase enzymes, similar to ibuprofen, leading to reduced production of prostaglandins and alleviation of inflammation and pain. The compound’s ester group allows it to be hydrolyzed in vivo, releasing the active ibuprofen moiety.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ibuprofen: The parent compound, widely used as an NSAID.

2-(4-Isobutylphenyl)propanoic acid: The carboxylic acid form of ibuprofen.

2-(4-Isobutylphenyl)propanol: The alcohol derivative of ibuprofen.

Uniqueness

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is unique due to its ester linkage, which can be hydrolyzed to release ibuprofen. This property makes it useful as a prodrug, potentially offering improved pharmacokinetic properties compared to ibuprofen alone. Additionally, its use as a reference standard in analytical chemistry highlights its importance in ensuring the accuracy and reliability of pharmaceutical analyses.

Biologische Aktivität

2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate, a prodrug of ibuprofen, is gaining attention due to its unique biological properties and potential therapeutic applications. This compound features an ester linkage that can be hydrolyzed in vivo to release ibuprofen, a widely recognized nonsteroidal anti-inflammatory drug (NSAID). This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and research findings.

- Molecular Formula : C₁₆H₂₄O₃

- CAS Number : 95093-58-6

The compound's structure includes a hydroxyl group and an ester functional group, which are critical for its biological activity.

The biological activity of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The release of ibuprofen upon hydrolysis enhances its therapeutic effects, making it a promising candidate for pain management and anti-inflammatory treatments.

Pharmacological Effects

Research indicates that the compound exhibits significant anti-inflammatory properties comparable to ibuprofen itself. In various studies, it has been demonstrated to reduce inflammation markers such as nitric oxide (NO) and cytokines like IL-6 and TNF-α in activated macrophages (RAW264.7 cells) when compared to controls .

Case Studies

- Anti-inflammatory Activity : In a study involving LPS-stimulated RAW264.7 cells, treatment with the compound significantly reduced NO production compared to untreated cells. The reduction was statistically significant, indicating its potential as an effective anti-inflammatory agent .

- Analgesic Properties : The analgesic effects were evaluated through various pain models, demonstrating that the compound could effectively alleviate pain comparable to traditional NSAIDs without significant ulcerogenic liability .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Efficacy |

|---|---|---|

| Ibuprofen | COX inhibition | Standard NSAID |

| 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate | Prodrug form of ibuprofen; enhanced bioavailability | Higher efficacy in studies |

| Dexibuprofen | S-enantiomer of ibuprofen; more potent | Higher potency than racemic |

Research Findings

Recent studies have focused on the synthesis and characterization of 2-Hydroxypropyl 2-(4-Isobutylphenyl)propanoate as a prodrug. The prodrug strategy enhances solubility and absorption characteristics compared to ibuprofen alone. For instance, a study reported that the prodrug exhibited improved intestinal permeability due to its structural modifications .

Eigenschaften

IUPAC Name |

2-hydroxypropyl 2-[4-(2-methylpropyl)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-11(2)9-14-5-7-15(8-6-14)13(4)16(18)19-10-12(3)17/h5-8,11-13,17H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCGZWWOXKSFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.